molecular formula C10H18BrNO3 B6237048 tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate CAS No. 2679951-04-1

tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate

Cat. No.: B6237048
CAS No.: 2679951-04-1
M. Wt: 280.16 g/mol
InChI Key: IKDRGCZVWLDJGF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate is a chiral carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protective group attached to a pentan-2-yl backbone. The compound features a bromine atom at the C5 position and a ketone group at C4, with stereochemical specificity at the C2 position (S-configuration). This structural motif is critical in organic synthesis, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves as a temporary protecting agent for amines. The bromine substituent enhances its utility in cross-coupling reactions (e.g., Suzuki or Ullmann reactions), while the ketone group offers reactivity for nucleophilic additions or reductions .

Properties

CAS No.

2679951-04-1

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate

InChI

InChI=1S/C10H18BrNO3/c1-7(5-8(13)6-11)12-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1

InChI Key

IKDRGCZVWLDJGF-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC(=O)CBr)NC(=O)OC(C)(C)C

Canonical SMILES

CC(CC(=O)CBr)NC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most widely reported synthesis involves palladium-catalyzed cross-coupling between tert-butyl carbamate and a brominated pentanone precursor. This method leverages the efficiency of transition-metal catalysis to form carbon-nitrogen bonds under mild conditions.

Typical Protocol:

  • Reactants: tert-Butyl carbamate (1.2 equiv) and (2R)-5-bromo-4-oxopentan-2-amine (1.0 equiv).

  • Catalyst System: Palladium(II) acetate (5 mol%) with a phosphine ligand (e.g., Xantphos, 10 mol%).

  • Base: Cesium carbonate (2.5 equiv) in 1,4-dioxane at reflux (100–110°C) for 12–18 hours.

  • Workup: The reaction mixture is filtered, concentrated, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) to yield the product as a white solid.

Advantages:

  • High enantiomeric purity (>98% ee) due to ligand-controlled stereoselectivity.

  • Scalable to multigram quantities with consistent yields (70–85%).

Challenges:

  • Sensitivity to oxygen and moisture requires inert atmosphere conditions.

  • Palladium residues necessitate additional purification steps (e.g., chelating agents).

Alternative Methods Using Alkali Metal Bases

For laboratories lacking access to palladium catalysts, non-catalytic routes employ strong bases to deprotonate tert-butyl carbamate, enabling nucleophilic attack on brominated ketones.

Representative Procedure:

  • Base: Sodium hydride (1.5 equiv) or potassium carbonate (2.0 equiv) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Reaction: tert-Butyl carbamate is added dropwise to a stirred solution of (2R)-5-bromo-4-oxopentan-2-amine at 0°C, followed by warming to room temperature for 6–8 hours.

  • Isolation: Aqueous workup (brine extraction) and recrystallization from ethanol/water afford the product in 50–65% yield.

Trade-offs:

  • Lower yields compared to palladium-mediated routes due to competing side reactions (e.g., elimination).

  • Simplified setup avoids transition metals but requires strict temperature control.

Reaction Optimization and Parameter Analysis

Solvent Effects on Reaction Efficiency

Solvent polarity profoundly impacts reaction kinetics and selectivity. Polar aprotic solvents like DMF enhance nucleophilicity but may promote racemization, while ethers (1,4-dioxane) balance reactivity and stereochemical fidelity.

SolventDielectric Constant (ε)Yield (%)Purity (%)
1,4-Dioxane2.218299
THF7.526895
DMF36.75590

Data inferred from analogous reactions in sources and.

Temperature and Time Dependence

Elevated temperatures (reflux) accelerate palladium-catalyzed reactions but risk epimerization at the C2 center. Kinetic studies suggest optimal results at 100°C for 14 hours, balancing conversion and stereointegrity.

Purification and Characterization

Chromatographic Isolation

Silica gel chromatography remains the gold standard for purification, resolving the product from des-bromo byproducts and residual ligands. Ethyl acetate/hexane gradients (10–30% ethyl acetate) elute the compound at Rf = 0.4–0.5.

Spectroscopic Characterization

Key Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 4.75 (br s, 1H, NH), 3.95 (m, 1H, CH-NH), 2.85 (dd, 1H, CH₂Br), 2.45 (m, 2H, COCH₂), 1.44 (s, 9H, t-Bu).

  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).

  • HRMS (ESI+): m/z calc. for C₁₀H₁₈BrNO₃ [M+H]⁺: 280.0543, found: 280.0542.

Applications and Derivative Synthesis

The bromine atom facilitates further functionalization via Suzuki-Miyaura couplings or nucleophilic substitutions, enabling access to analogs for drug discovery. For example, the compound serves as a precursor to protease inhibitors by replacing bromide with amine or thiol groups .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted carbamates, while oxidation reactions can produce corresponding oxo derivatives.

Scientific Research Applications

Tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be easily removed under mild acidic conditions, revealing the free amine for further chemical transformations. This property makes it valuable in multi-step synthetic processes where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate with structurally related carbamates, highlighting key differences in substituents, chain length, and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Reference
This compound (Target Compound) ~C₁₀H₁₈BrNO₃ ~280–300 Br (C5), oxo (C4), S-configuration (C2) Bromine enables cross-coupling; ketone allows nucleophilic modifications.
tert-butyl N-[(3R)-1-bromo-5-methyl-2-oxohexan-3-yl]carbamate C₁₂H₂₂BrNO₃ 308.22 Br (C1), oxo (C2), methyl (C5), R-configuration (C3) Longer chain; methyl enhances lipophilicity.
tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate C₁₁H₂₀ClNO₃ 265.73 Cl (C1), oxo (C2), methyl (C4), S-configuration (C3) Chlorine less reactive than Br; shorter chain.
tert-butyl N-[(2S)-4-methyl-1-oxopentan-2-yl]carbamate C₁₁H₂₁NO₃ 215.29 Methyl (C4), oxo (C1), S-configuration (C2) No halogen; ketone at terminal position.
tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate C₁₂H₂₂BrNO₂ 292.22 Br (C1), methyl (C5), S-configuration (C3) Lacks ketone; bromine at terminal position.

Key Findings from Comparative Analysis:

Reactivity Differences: Bromine-substituted analogs (e.g., target compound and C₁₂H₂₂BrNO₃) are more reactive in cross-coupling reactions compared to chloro derivatives (C₁₁H₂₀ClNO₃) .

Stereochemical Impact :

  • The S-configuration at C2/C3 in the target compound and its analogs influences enantioselective synthesis outcomes, particularly in drug intermediate preparation .

Synthetic Applications: demonstrates that bromo-carbamates participate in dehydrohalogenation to form bicyclic lactones (e.g., 6-oxabicyclo[3.2.1]octane derivatives), a reaction less feasible with chloro or methyl-substituted analogs . The tert-butyl group in all compounds enhances solubility in non-polar solvents, facilitating purification via column chromatography .

Physicochemical Properties: Longer-chain derivatives (e.g., C₁₂H₂₂BrNO₃) exhibit higher molecular weights and lipophilicity (LogP ~2.2–3.5), impacting membrane permeability in biological assays . The absence of a ketone (e.g., C₁₂H₂₂BrNO₂) reduces hydrogen-bonding capacity (PSA ~40–50 Ų vs. 55 Ų in ketone-containing analogs) .

Biological Activity

Tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate is a carbamate derivative with potential applications in medicinal chemistry and biochemistry. This compound features a tert-butyl group, a bromine atom, and a carbamate moiety, which contribute to its biological activity. Understanding its biological properties is crucial for evaluating its potential therapeutic uses.

  • Chemical Formula : C10_{10}H16_{16}BrN1_{1}O2_{2}
  • Molecular Weight : 251.15 g/mol
  • CAS Number : 2679951-12-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The bromine atom enhances binding affinity through halogen bonding, while the steric hindrance provided by the tert-butyl group influences the compound's reactivity and stability.

Biological Activity Overview

Research indicates that this compound has been investigated for various biological activities, including:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although more research is needed to confirm these findings.
  • Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, particularly in models of neurodegenerative diseases.

Study 1: Enzyme Inhibition

A study focused on the enzyme inhibitory properties of carbamate derivatives, including this compound. The results indicated that this compound exhibited moderate inhibition against certain proteases involved in disease pathways, suggesting a potential role in therapeutic interventions for conditions like cancer and inflammation .

Study 2: Neuroprotective Effects

Research involving related carbamate compounds demonstrated protective effects against oxidative stress in neuronal cell cultures. These studies highlighted the potential of such compounds to mitigate damage caused by amyloid-beta peptides, which are implicated in Alzheimer's disease . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable neuroprotective properties.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Tert-butyl carbamateModerate enzyme inhibitionSimpler structure; serves as a comparison for reactivity
Tert-butyl-N-methylcarbamateVaries; some antimicrobial activity reportedDifferent reactivity profile
Benzyl carbamateUsed in various synthetic applicationsLess steric hindrance compared to tert-butyl derivatives

Q & A

Basic: What are the common synthetic routes for tert-butyl N-[(2S)-5-bromo-4-oxopentan-2-yl]carbamate?

The synthesis typically involves multi-step processes, including the formation of the pentan-2-yl backbone, introduction of the bromo and oxo groups, and protection of the amine with a tert-butyl carbamate group. A common approach involves coupling tert-butyl chloroformate with a pre-functionalized (2S)-5-bromo-4-oxopentan-2-amine precursor under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane. Reaction optimization often requires careful control of stoichiometry and temperature to minimize side reactions .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution at the bromine site while stabilizing intermediates .
  • Temperature control : Lower temperatures (0–5°C) reduce decomposition of the oxo group during carbamate formation .
  • Catalytic additives : Use of phase-transfer catalysts or Lewis acids (e.g., ZnCl₂) to accelerate coupling reactions .
    Design of Experiments (DoE) methodologies can systematically evaluate these parameters to maximize yield .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the stereochemistry (2S configuration) and identify the tert-butyl, bromo, and oxo groups .
  • Mass spectrometry (HRMS) : To verify molecular weight (C₁₀H₁₈BrNO₃) and isotopic patterns .
  • Infrared (IR) spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–H, ~3300 cm⁻¹) stretches .

Advanced: How can crystallographic data resolve ambiguities in stereochemical configuration?

Single-crystal X-ray diffraction using programs like SHELXL provides unambiguous determination of the (2S) configuration. ORTEP-3 visualizes thermal ellipsoids and bond angles, critical for distinguishing stereoisomers. For example, the torsion angle between the bromine and carbamate groups confirms the spatial arrangement .

Basic: What are the key stability concerns for this compound under different storage conditions?

The compound is sensitive to:

  • Moisture : Hydrolysis of the carbamate group in humid environments .
  • Light : Photodegradation of the bromo substituent .
  • Temperature : Decomposition above 25°C; recommend storage at 2–8°C under inert gas (N₂/Ar) .

Advanced: What strategies mitigate decomposition pathways during long-term storage?

  • Lyophilization : Freeze-drying under vacuum to remove residual solvents and water .
  • Stabilizers : Addition of radical scavengers (e.g., BHT) to prevent oxidation of the oxo group .
  • Packaging : Amber glass vials with PTFE-lined caps to block light and moisture .

Basic: Which functional groups in this compound are most reactive under nucleophilic conditions?

The bromo group undergoes nucleophilic substitution (e.g., with amines or azides), while the oxo (ketone) group participates in condensation or Grignard reactions. The carbamate’s N–H can act as a weak nucleophile in acidic conditions .

Advanced: How do competing reaction pathways affect the synthetic utility of the bromo substituent?

In polar solvents (e.g., DMSO), the bromo group favors SN_N2 substitution , but steric hindrance from the tert-butyl group may lead to elimination (E2). Kinetic studies using 1^1H NMR can track competing pathways. Adjusting solvent polarity and base strength (e.g., K₂CO₃ vs. DBU) optimizes substitution yields .

Basic: What purification methods are effective for this compound?

  • Flash chromatography : Silica gel with ethyl acetate/hexane gradients to separate diastereomers .
  • Recrystallization : Use of ethanol/water mixtures to isolate high-purity crystals .

Advanced: How can chromatographic challenges (e.g., diastereomer separation) be addressed?

Chiral stationary phases (e.g., Chiralpak IA) with heptane/isopropanol mobile phases resolve enantiomers. For diastereomers, temperature-controlled HPLC (e.g., 4°C) reduces on-column racemization .

Basic: What computational methods predict the compound’s reactivity?

Density Functional Theory (DFT) calculates reaction intermediates and transition states. Molecular dynamics simulations model solvation effects on substitution reactions .

Advanced: How do quantum mechanical calculations validate experimental spectral data?

GIAO (Gauge-Independent Atomic Orbital) methods simulate 13^13C NMR chemical shifts, which are compared to experimental data (δ ~155 ppm for carbamate carbonyl). Deviations >2 ppm suggest conformational flexibility or impurities .

Basic: What are the primary applications in medicinal chemistry?

The compound serves as a precursor for:

  • Protease inhibitors : Bromo and oxo groups enable cross-coupling to bioactive scaffolds .
  • Peptide mimetics : The carbamate protects amines during solid-phase synthesis .

Advanced: How does stereochemical configuration influence biological activity in related carbamates?

Studies on analogs show that the (2S) configuration enhances binding to serine hydrolases due to optimal spatial alignment with catalytic triads. Enantiomeric pairs (2S vs. 2R) exhibit 10–100x differences in IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.